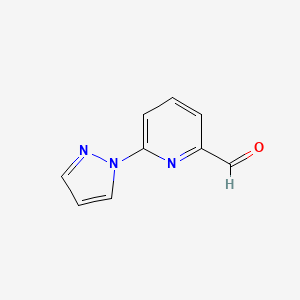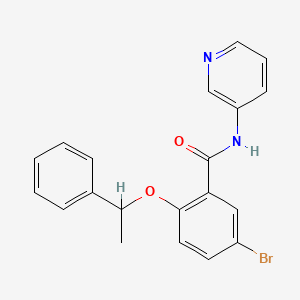
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one can be achieved through various methods, including multicomponent reactions, Friedländer approach, and metal-catalyzed synthesis. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits a variety of biological activities, including anticancer and antimicrobial properties.
1,6-Naphthyridine: Investigated for its potential as an anticancer agent and its fluorescence properties.
Uniqueness
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-ethoxy group enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-9-6-8-2-3-12-11(14)10(8)13-7-9/h2-3,6-7H,4-5H2,1H3,(H,12,14) |
InChI-Schlüssel |
KSUMLOWGRINNJE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CN=C2C(=C1)C=CNC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(4-Chlorophenoxy)propan-2-yl]-2-(4-chlorophenyl)oxirane](/img/structure/B8618588.png)


![rel-(1S,2R,5S)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8618598.png)


